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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ENMD-1068 hydrobromide, a selective
antagonist of Protease-Activated Receptor 2 (PAR-2). This document consolidates key
information on its chemical properties, mechanism of action, and experimental data from
preclinical studies, with a focus on its therapeutic potential in fibrotic diseases and
endometriosis.

Chemical Identification and Synonyms

ENMD-1068 and its hydrobromide salt are identified by the following CAS numbers and
synonyms.

Identifier Value

Compound Name ENMD-1068 Hydrobromide
CAS Number 644961-61-5

ENMD-1068 (Free Base) CAS 789488-77-3

N1-(3-methylbutyryl)-N4-(6-

aminohexanoyl)piperazine hydrobromide

Chemical Name

1-(6-amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)-
Synonyms ) ) )
piperazine hydrobromide

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1671334?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of Action: PAR-2 Antagonism and
Modulation of TGF-B1/Smad Signaling

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein
coupled receptor involved in inflammation and cellular signaling.[1] A primary mechanism of
action for ENMD-1068 involves the attenuation of the Transforming Growth Factor-B1 (TGF-
B1)/Smad signaling pathway.[1] By inhibiting PAR-2, ENMD-1068 has been shown to reduce
the activation of hepatic stellate cells (HSCs) and decrease collagen expression, key events in
the pathogenesis of liver fibrosis.[1][2] It also demonstrates anti-proliferative and pro-apoptotic
effects on endometrial cells, suggesting its utility in studying endometriosis.[2][3]
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Caption: ENMD-1068 inhibits PAR-2, which in turn attenuates the TGF-1/Smad signaling
pathway, leading to reduced fibrosis.

Quantitative Data

The following tables summarize the quantitative data reported for ENMD-1068 in various

studies.

Table 1: In Vitro Activity
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Parameter Value Cell Type Assay Reference

Intracellular
ICso ~5mM Colonocytes ] [4]

Calcium Release

» PAR-2 MedChemExpres

ICso 1.2 mM Not Specified )

Antagonism S

] Inhibition of TGF-
) Primary Mouse

Concentration 10 uM B1/Smad [2]

HSCs _ _
Signaling

Table 2: In Vivo Efficacy in Mouse Models

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22028393/
https://www.medchemexpress.com/enmd-1068.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Indication

Model

Dosage

Dosing
Regimen

Key
T Reference
Findings

Liver Fibrosis

CCls-induced

25 mg/kg and
50 mg/kg
(i.p.)

Twice per
week for 4

weeks

Reduced

ALT/AST

levels,

collagen [1]
content, and
o-SMA

expression.

Endometriosi

S

Xenograft
model in

nude mice

25 mg/kg and
50 mg/kg
(i.p.)

Daily for 5
days

Dose-

dependently
inhibited the
development [3]
of

endometriotic

lesions.

Airway

Inflammation

OVA-induced
allergic

asthma

Not specified

Not specified

Inhibited
antigen-
induced
cellular
. [5]
recruitment
and
peroxidase

activity.

Lung
Inflammation

LPS-induced

Not specified

Pre-treatment
1 hour before
LPS

Reduced
CXCL1
chemokine

[6]

production.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo CCla-Induced Liver Fibrosis Mouse Model
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This protocol outlines the induction of liver fibrosis in mice and subsequent treatment with
ENMD-1068.

Acclimate ICR mice (8 weeks old)

\ 4

Randomly divide into control and treatment groups

Administer ENMD-1068 (25 or 50 mg/kg, i.p.) or vehicle

Induce fibrosis with CCla injection

Repeat treatment twice weekly for 4 weeks

Sacrifice mice

Collect liver tissue and serum

Perform histological and biochemical analyses
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Caption: Experimental workflow for the in vivo liver fibrosis model.
Protocol Steps:
e Animal Model: Eight-week-old male ICR mice are used.

 Fibrosis Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a carbon
tetrachloride (CCla4) solution.

o Treatment Groups: Mice are divided into a vehicle control group and ENMD-1068 treatment
groups (25 mg/kg and 50 mg/kg).

e Dosing: ENMD-1068 or vehicle is administered i.p. twice a week for four weeks.

o Outcome Measures: At the end of the treatment period, serum levels of alanine
aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues
are collected for histological analysis of collagen deposition (e.g., Sirius Red staining) and
immunohistochemical analysis of a-smooth muscle actin (a-SMA).[1]

In Vivo Endometriosis Mouse Model

This protocol describes the establishment of an endometriosis model in mice and treatment
with ENMD-1068.

Protocol Steps:
e Animal Model: A xenograft model of human endometriosis is created in nude mice.

o Treatment Groups: After induction of endometriosis, mice are divided into a vehicle control
group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).

e Dosing: ENMD-1068 or vehicle is administered i.p. daily for five days.

e Outcome Measures: Endometriotic lesions are counted and measured. Lesions are
assessed for the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1
(MCP-1) by ELISA. Immunohistochemistry is used to evaluate the activation of nuclear
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factor-kB (NF-kB), expression of vascular endothelial growth factor (VEGF), cell proliferation
(Ki-67), and apoptosis (TUNEL assay).[3]

In Vitro Intracellular Calcium Release Assay

This assay measures the ability of ENMD-1068 to inhibit PAR-2 agonist-induced intracellular
calcium mobilization.

Protocol Steps:

Cell Culture: Culture cells (e.g., colonocytes, hepatic stellate cells) to near confluency in a
96-well plate.[4][7]

e Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and then
incubate with a calcium-sensitive fluorescent dye such as Fura-2 AM. This is typically done
for about one hour at room temperature in the dark.[7][8]

o De-esterification: After loading, wash the cells to remove extracellular dye and allow for the
de-esterification of Fura-2 AM within the cells for approximately 20-30 minutes.[7]

e Treatment: Add ENMD-1068 at various concentrations to the cells and incubate for a short
period.

» Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., trypsin or SLIGRL-NH2).[1]

o Measurement: Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340
nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate
reader. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular
calcium concentration.[7][8]

o Data Analysis: Calculate the inhibition of the agonist-induced calcium release by ENMD-
1068 to determine its ICso value.[9]

In Vitro Smad Transcriptional Activity Assay (Luciferase
Reporter Assay)
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This assay quantifies the effect of ENMD-1068 on TGF-B1-induced Smad-dependent gene
transcription.[1][10]

Seed cells (e.g., HSCs) in a multi-well plate

\ 4

Transfect cells with a Smad-responsive luciferase reporter vector

Treat cells with ENMD-1068

Stimulate cells with TGF-1

Incubate for a defined period (e.g., 18-24 hours)

Lyse the cells

Add luciferase substrate and measure luminescence

Analyze the luminescence data
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Caption: Experimental workflow for the Smad transcriptional activity luciferase reporter assay.
Protocol Steps:

o Cell Culture and Transfection: Plate cells (e.g., hepatic stellate cells) and transfect them with
a luciferase reporter plasmid containing Smad-binding elements (SBES) upstream of the
luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for
normalization.[10][11]

o Treatment: After transfection, treat the cells with varying concentrations of ENMD-1068.
» Stimulation: Stimulate the cells with TGF-1 to activate the Smad signaling pathway.[1]

 Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase
expression.[11]

o Cell Lysis: Lyse the cells to release the luciferase enzyme.

e Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and
measure the resulting luminescence using a luminometer. If a dual-luciferase system is
used, the activity of both luciferases is measured sequentially.[12]

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
control for transfection efficiency. The reduction in TGF-B1-induced luciferase activity in the
presence of ENMD-1068 indicates the inhibitory effect on Smad transcriptional activity.[11]

Conclusion

ENMD-1068 hydrobromide is a valuable research tool for investigating the role of PAR-2 in
various pathological processes, particularly those involving inflammation and fibrosis. Its ability
to antagonize PAR-2 and subsequently inhibit the TGF-1/Smad signaling pathway provides a
clear mechanism for its observed effects in preclinical models of liver fibrosis and
endometriosis. The experimental protocols and quantitative data presented in this guide offer a
solid foundation for researchers and drug development professionals to design and interpret
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studies involving this compound. Further investigation is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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